(Z)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one
Description
(Z)-5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a thiazolidinone derivative characterized by a Z-configuration benzylidene moiety conjugated to a furan ring substituted with a 2-nitrophenyl group. This compound belongs to a class of molecules with a β-phenyl-α,β-unsaturated thio-carbonyl (PUSTC) scaffold, which has shown promise in diverse biological applications, including antimicrobial, anticancer, and anti-melanogenic activities . The 4-thioxothiazolidin-2-one core is a pharmacophoric motif present in many drug-like molecules, contributing to its interactions with biological targets such as tyrosinase and bacterial enzymes . Its synthesis typically involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors under acidic conditions .
Properties
IUPAC Name |
(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S2/c17-14-15-13(21)12(22-14)7-8-5-6-11(20-8)9-3-1-2-4-10(9)16(18)19/h1-7H,(H,15,17,21)/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMHTXGYATKRM-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=S)NC(=O)S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a thiazolidinone derivative that has garnered attention due to its diverse biological activities, particularly in anticancer, antibacterial, and anti-inflammatory applications. This compound belongs to a class of molecules known for their potential therapeutic effects across various diseases.
Chemical Structure and Properties
The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the furan and nitrophenyl substituents enhances its biological activity by potentially influencing its interaction with biological targets.
Biological Activity Overview
Research has demonstrated that thiazolidinone derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the cytotoxic effects of thiazolidinones against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibitory effects on human leukemia (HL-60), breast cancer (MDA-MB-231), and lung cancer (A549) cells, with IC50 values ranging from 2.66 to 14.7 μM depending on structural modifications and cell types .
- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. In comparative studies, certain thiazolidinone derivatives demonstrated superior antibacterial potency compared to standard antibiotics like ampicillin . The minimum inhibitory concentration (MIC) values for these compounds typically ranged from 3.00 to 12.28 µmol/mL.
- Anti-inflammatory Effects : Thiazolidinones are known to exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce S-phase arrest in cancer cells, disrupting DNA replication processes .
- Enzyme Inhibition : The compound acts as a competitive inhibitor of key enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancerous cells and inhibition of bacterial growth .
- Molecular Docking Studies : In silico studies indicate that the compound binds effectively to target proteins, enhancing its potential as a therapeutic agent .
Research Findings and Case Studies
A detailed exploration of various studies reveals the following findings regarding the compound's biological activity:
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₄H₈N₂O₄S₂
- Molecular Weight : 332.4 g/mol
- IUPAC Name : (5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
Antimicrobial Activity
Numerous studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. Research indicates that compounds similar to (Z)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one possess activity against a variety of pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazolidinone derivatives against common bacterial strains. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 8 µg/mL |
| C | P. aeruginosa | 16 µg/mL |
Antifungal Activity
The antifungal potential of thiazolidinone derivatives has also been extensively studied. These compounds have shown effectiveness against various fungal pathogens.
Case Study: Antifungal Assays
In vitro assays revealed that certain thiazolidinone derivatives exhibited significant antifungal activity against Fusarium graminearum and Botrytis cinerea. The EC50 values for selected compounds were notably lower than those for standard antifungal agents .
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| D | Fusarium graminearum | 1.26 |
| E | Botrytis cinerea | 10.0 |
Anticancer Applications
Thiazolidinone derivatives, including this compound, have been investigated for their anticancer properties. The rhodanine core structure has been linked to significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study assessed the cytotoxic effects of several thiazolidinone derivatives on human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results indicated that specific derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| F | A549 | 7 |
| G | MCF-7 | 10 |
| H | HCT116 | 12 |
Structure–Activity Relationship
Understanding the structure–activity relationship (SAR) of thiazolidinones is crucial for developing more effective compounds. Modifications at specific positions on the thiazolidinone ring can enhance or diminish biological activity.
Insights from SAR Studies
Research has shown that substituents at the C-5 position significantly influence the anticancer and antimicrobial activities of thiazolidinones. For instance, the introduction of bulky groups at this position tends to improve bioactivity due to enhanced interaction with biological targets .
Comparison with Similar Compounds
Antibacterial Activity
- Nitrophenyl vs. Chlorophenyl Substitutions : Compounds with 2-nitrophenyl substitutions (e.g., the target compound) are less potent against MRSA compared to chlorophenyl analogues (e.g., 4c–4f, MIC = 2 µg/mL). The electron-withdrawing nitro group may reduce membrane permeability or target binding efficiency .
- Hybrid Derivatives: Thiazole-hydrazone hybrids (e.g., ) exhibit broader-spectrum activity but lower potency (MIC = 250 µg/mL) compared to pure thiazolidinones, suggesting the core scaffold’s critical role in antibacterial efficacy .
Anti-Melanogenic Activity
- Substituent Position and Polarity : The 3-hydroxy-4-methoxybenzylidene derivative (5-HMT) shows superior tyrosinase inhibition (IC₅₀ = 1.2 µM) compared to 4-hydroxybenzylidene analogues (e.g., 2a), highlighting the importance of substituent polarity and position in interacting with the enzyme’s active site .
- PUSTC Scaffold vs. PUSC Scaffold: Replacing the phenyl-α,β-unsaturated carbonyl (PUSC) with a thio-carbonyl (PUSTC) enhances anti-melanogenic activity, likely due to improved hydrogen bonding with tyrosinase .
Stereochemical and Isomeric Effects
- Z vs. E Isomers: While the target compound’s E-isomer () is commercially available, its bioactivity remains uncharacterized. Z-isomers generally show higher conformational stability and target affinity in thiazolidinone derivatives .
Cytotoxicity Profiles
- Nitrophenyl Derivatives: Limited cytotoxicity data exist for the target compound, but structurally similar nitrophenyl-thiazolidinones (e.g., ) show selective toxicity (IC₅₀ > 500 µg/mL on NIH/3T3 cells), suggesting a favorable safety profile .
Q & A
Q. How to enhance solubility for improved bioavailability?
- Strategies :
- Prodrug Design : Introduce phosphate esters at the thioxo group for pH-sensitive release .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to prolong circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
